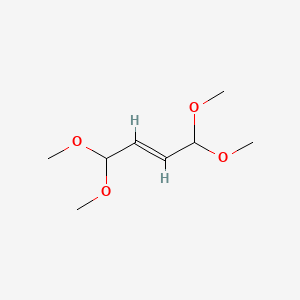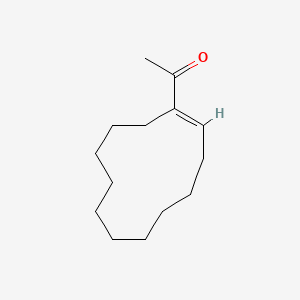
2,5-Bis(4-(dimethylamino)benzylidene)cyclopentanone
Übersicht
Beschreibung
“2,5-Bis(4-(dimethylamino)benzylidene)cyclopentanone” is a chemical compound that has been studied for its potential applications in various fields . It is also known as M2 in some research contexts .
Synthesis Analysis
The compound is prepared via the Claisen–Schmidt reaction between cyclopentanone and the corresponding aryl aldehyde . The synthesis involves using cyclopentanone (0.8412g, 10mmol) and 4-(dimethylamino)-benzaldehyde (2.9838g,20mmol). The product is then recrystallized from ethyl acetate to yield 2.21g (64%) of the desired product (M2) as an orange powder .Molecular Structure Analysis
The molecular formula of “2,5-Bis(4-(dimethylamino)benzylidene)cyclopentanone” is C23H26N2O . Its average mass is 346.465 Da and its monoisotopic mass is 346.204498 Da .Chemical Reactions Analysis
The compound has been studied for its corrosion inhibition properties. In a study, it was found that M1 and M2 act as mixed inhibitors due to their adsorption on the copper surface . The more pronounced corrosion inhibition performance of the M2 molecule in comparison to M1 was related to the fact that this molecule contains two basic nitrogen atoms (in 4-dimethylamino group) .Physical And Chemical Properties Analysis
The compound is an orange powder . Its melting point is between 302–304°C .Wissenschaftliche Forschungsanwendungen
Photoinitiator for Two-Photon Polymerization
This compound has been identified as a promising photoinitiator for two-photon polymerization due to its benzylidene ketone moiety. This application is significant in the preparation of photocomposite materials .
Silver-Specific Dye in Colorimetric Assays
It serves as a silver-specific dye used to quantitate the autoradiographic deposition of silver onto X-ray film, particularly in colorimetric assays. This is crucial for accurate measurement in various scientific studies .
Corrosion Inhibitor
The compound has been studied for its effectiveness as a corrosion inhibitor, particularly for copper in aqueous sulfuric acid solutions. This has both practical and theoretical implications for protecting metals from corrosion .
Adsorption Studies with Graphene Oxide
Research has been conducted on the adsorption capabilities of this compound onto graphene oxide. This is relevant for understanding how it can be used to adsorb different chemical species, which has implications in purification and filtration processes .
Wirkmechanismus
Target of Action
It’s known that similar compounds have been reported to exhibit potent anti-inflammatory, antibacterial, and antioxidant activity .
Mode of Action
It has been suggested that the compound acts as a mixed inhibitor due to its adsorption on the copper surface . The more pronounced corrosion inhibition performance of this molecule was related to the fact that it contains two basic nitrogen atoms in the 4-dimethylamino group .
Result of Action
Similar compounds have been reported to exhibit cytotoxic activity against certain cell lines .
Action Environment
The action, efficacy, and stability of 2,5-Bis(4-(dimethylamino)benzylidene)cyclopentanone can be influenced by various environmental factors. For instance, the compound has been studied in an aqueous sulfuric acid medium, suggesting that the acidity of the environment may play a role in its action . .
Zukünftige Richtungen
The compound has potential applications in the field of corrosion inhibition . It has also been studied for its use in two-photon photopolymerization, a method used for the realization of micron- and submicron-scale 3D structures . Future research may explore these and other potential applications further.
Eigenschaften
IUPAC Name |
(2E,5E)-2,5-bis[[4-(dimethylamino)phenyl]methylidene]cyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O/c1-24(2)21-11-5-17(6-12-21)15-19-9-10-20(23(19)26)16-18-7-13-22(14-8-18)25(3)4/h5-8,11-16H,9-10H2,1-4H3/b19-15+,20-16+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXHIYXWGUYGHF-MXWIWYRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2CCC(=CC3=CC=C(C=C3)N(C)C)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=CC=C(C=C1)/C=C\2/C(=O)/C(=C/C3=CC=C(C=C3)N(C)C)/CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40422989 | |
| Record name | (2E,5E)-2,5-bis[[4-(dimethylamino)phenyl]methylidene]cyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40422989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19226-99-4 | |
| Record name | NSC204947 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204947 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2E,5E)-2,5-bis[[4-(dimethylamino)phenyl]methylidene]cyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40422989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the molecular structure of 2,5-Bis(4-(dimethylamino)benzylidene)cyclopentanone influence its two-photon absorption properties?
A1: Research indicates that increasing the number of branches in benzylidene cyclopentanone dyes, with a triphenylamine core, leads to enhanced two-photon absorption cross-sections (δ). [] This suggests that the extended conjugated π-system in multi-branched structures contributes to greater electron delocalization, facilitating more efficient two-photon absorption.
Q2: What advantages does 2,5-Bis(4-(dimethylamino)benzylidene)cyclopentanone offer as a photoinitiator in two-photon photopolymerization compared to other commonly used initiators?
A2: Studies show that while 2,5-Bis(4-(dimethylamino)benzylidene)cyclopentanone serves as a suitable reference compound, its derivatives, particularly those incorporating methyl methacrylate, demonstrate superior performance. [] This improvement stems from enhanced intersystem crossing in the derivative, leading to increased radical generation, which is crucial for initiating polymerization. Consequently, these derivatives enable the fabrication of 3D structures with higher resolution and finer details, pushing the boundaries of two-photon photopolymerization technology.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl (2E)-2-[(4-bromo-2-fluorophenyl)hydrazono]propanoate](/img/structure/B1337001.png)





![[2-[(E)-2-cyanoethenyl]phenyl]boronic acid](/img/structure/B1337022.png)

![4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1337032.png)


![2-[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]propanoylamino]-3-phenylpropanamide](/img/structure/B1337039.png)
